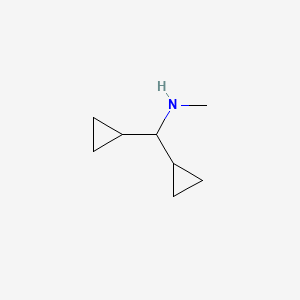![molecular formula C4H5F3O2S B1284893 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid CAS No. 675-68-3](/img/structure/B1284893.png)
2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid is an organic compound that contains sulfur, carbon, hydrogen, and fluorine. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing characteristics to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid typically involves the reaction of 2,2,2-trifluoroethanethiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetic acid, replacing the chlorine atom with the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The trifluoroethyl group can interact with enzymes and proteins, altering their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A powerful trifluoroethylating agent used in the synthesis of fluorinated amino acids.
2,2,2-Trifluoroethanol: A solvent used to control nucleophilic peptide reactions.
2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid: A compound with similar structural features but different applications.
Uniqueness
2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid is unique due to its combination of a trifluoroethyl group and a sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXITAGQJNFHGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588547 |
Source


|
| Record name | [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-68-3 |
Source


|
| Record name | Acetic acid, 2-[(2,2,2-trifluoroethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)



![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)

